4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266535-83-4 . It has a molecular weight of 287.34 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(N-(3-methoxyphenyl)methylsulfonamido)butanoic acid . The InChI code is 1S/C12H17NO5S/c1-18-11-6-3-5-10(9-11)13(19(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) .Scientific Research Applications
1. Crystal Structure Analysis
- Methods of Application: The crystal structure was determined using X-ray diffraction techniques. The compound was crystallized, and the diffraction pattern was analyzed to determine the arrangement of atoms in the crystal lattice .
- Results: The crystal structure revealed that the compound forms a triclinic crystal system with specific atomic coordinates and displacement parameters .
2. Neuroprotection
- Application Summary: A methoxy-substituted derivative of 4-phenylbutyric acid, which is structurally similar to the compound , showed protective effects against ER stress-induced neuronal cell death .
- Methods of Application: The derivative was likely tested in a cellular model of ER stress. The cells would be treated with the compound, and then subjected to conditions that induce ER stress. The survival of the cells would then be assessed .
properties
IUPAC Name |
4-(3-methoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-18-11-6-3-5-10(9-11)13(19(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHRJALDCQRCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CCCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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